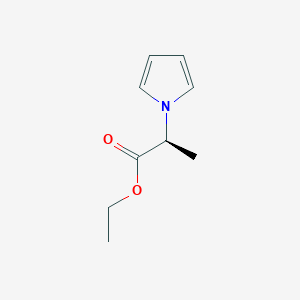

Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate

Description

The Significance of Pyrrole (B145914) Scaffolds with Defined Stereocenters

The incorporation of a defined stereocenter into a pyrrole scaffold, as seen in Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate, has profound implications for its molecular recognition and biological activity. The specific three-dimensional arrangement of substituents around the chiral carbon atom dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. This stereospecific interaction is a cornerstone of modern drug design, where the desired therapeutic effect is often elicited by only one enantiomer of a chiral drug, while the other may be inactive or even cause undesirable side effects.

Pyrrole-containing compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.gov The presence of a stereocenter can enhance the potency and selectivity of these activities. Consequently, the development of synthetic methods to access enantiomerically pure pyrrole derivatives is a highly active area of research.

Overview of Stereochemical Control in α-Substituted Pyrrole Derivatives

Achieving stereochemical control in the synthesis of α-substituted pyrrole derivatives like this compound is a significant challenge for synthetic organic chemists. The electron-rich nature of the pyrrole ring makes it susceptible to various electrophilic substitution reactions, but controlling the stereochemistry of a newly formed chiral center adjacent to the ring requires sophisticated synthetic strategies. nih.govresearchgate.net

Key approaches to stereochemical control include:

Chiral Pool Synthesis: This method utilizes readily available enantiomerically pure starting materials from nature, such as amino acids. For instance, the synthesis of this compound can be achieved starting from the naturally occurring amino acid, L-alanine, which possesses the desired (S)-stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This includes the use of chiral metal complexes and organocatalysts. rsc.org

The synthesis of this compound often involves the Clauson-Kaas reaction, where a primary amine (in this case, the ethyl ester of L-alanine) reacts with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst to form the pyrrole ring. The stereocenter from the starting L-alanine is retained throughout the reaction sequence, leading to the formation of the (S)-enantiomer of the final product.

Historical Development of Enantioselective Approaches to Pyrrole Functionalization

The field of asymmetric synthesis has its roots in the early 20th century, but significant progress in the enantioselective functionalization of pyrroles is a more recent development. chiralpedia.com Early methods often relied on classical resolution techniques to separate enantiomers, which are inherently inefficient as they discard at least half of the material.

The latter half of the 20th century saw the rise of substrate-controlled methods, where the stereochemistry of the starting material dictates the outcome of the reaction. The use of the chiral pool, as exemplified by the synthesis of this compound from L-alanine, is a prime example of this approach.

A major breakthrough came with the development of catalytic asymmetric methods. The pioneering work of Knowles, Noyori, and Sharpless on catalytic asymmetric hydrogenations and oxidations, for which they were awarded the Nobel Prize in Chemistry in 2001, laid the foundation for the development of a wide range of enantioselective transformations. wikipedia.org

In the context of pyrrole chemistry, the development of enantioselective C-H functionalization and dearomatization reactions has been a significant area of focus in recent years. wikipedia.org These methods allow for the direct introduction of chirality onto the pyrrole ring or in its immediate vicinity with high levels of stereocontrol. The emergence of organocatalysis has further expanded the toolbox for the asymmetric synthesis of pyrrole derivatives, offering metal-free and often more environmentally benign alternatives to traditional metal-catalyzed reactions. rsc.orgrsc.org These advancements continue to push the boundaries of what is possible in the synthesis of complex chiral molecules containing the pyrrole scaffold.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not widely available in public databases, the following table provides calculated and estimated properties based on its structure.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Density | Estimated to be around 1.0-1.1 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data of this compound

Detailed experimental spectroscopic data for this compound is not readily found in the public domain. The following table outlines the expected spectroscopic characteristics based on the structure of the molecule.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), a quartet for the methine proton of the propanoate chain, a doublet for the methyl group of the propanoate chain, and signals for the pyrrole ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the chiral methine carbon, the methyl carbon, and the carbons of the pyrrole ring. |

| IR Spectroscopy | A characteristic strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C-H stretching bands for the alkyl and aromatic protons, and C-N stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (167.21 g/mol ). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-pyrrol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h4-8H,3H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKACFKDMCAVANS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Stereochemical Characterization of Chiral Pyrrole Propanoates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

High-Resolution ¹H NMR and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR spectroscopy are the foundational methods for the structural characterization of Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate. In a typical analysis, the ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). The ¹³C NMR spectrum, in turn, would reveal the number of non-equivalent carbon atoms and their electronic environments.

For this compound, specific signals would be expected for the protons and carbons of the pyrrole (B145914) ring, the propanoate backbone, and the ethyl ester group. The integration of proton signals would correspond to the number of protons in a given environment, and the coupling patterns would help to establish the connectivity of the atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H-2, H-5 | ~6.6 | ~120 |

| Pyrrole H-3, H-4 | ~6.1 | ~108 |

| CH (propanoate) | ~4.5 (quartet) | ~55 |

| CH₃ (propanoate) | ~1.6 (doublet) | ~18 |

| O-CH₂ (ethyl) | ~4.2 (quartet) | ~61 |

| CH₃ (ethyl) | ~1.2 (triplet) | ~14 |

Application of Mosher Ester Analysis for Absolute Configuration Determination

To determine the absolute configuration of the chiral center at the C-2 position of the propanoate moiety, Mosher ester analysis is a powerful and widely used NMR-based method. This technique involves the formation of diastereomeric esters by reacting the chiral alcohol (in this case, the hydrolyzed ester) with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

The resulting diastereomeric Mosher esters exhibit distinct ¹H NMR spectra due to the anisotropic effect of the phenyl ring of the MTPA moiety. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomers, the absolute configuration of the original molecule can be reliably assigned. A consistent pattern of positive and negative Δδ values for protons on either side of the chiral center provides a clear indication of the stereochemistry.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

For this compound, the electronic transitions of the pyrrole chromophore would be the primary contributors to the ECD spectrum. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center and the conformation of the molecule. Theoretical calculations, typically using time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectrum for a given absolute configuration. Comparison of the experimental ECD spectrum with the calculated spectra for the (S) and (R) enantiomers allows for an unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is closely related to the ECD spectrum through the Kronig-Kramers relations. ORD can be particularly useful for determining the absolute configuration of chiral molecules, especially when the ECD signals are weak or occur in inaccessible spectral regions. The shape of the ORD curve, particularly the sign of the Cotton effect, provides critical information about the stereochemistry.

Correlative Studies with Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectroscopy provides information about the stereochemistry of a molecule based on its vibrational transitions. A significant advantage of VCD is that all molecules have infrared absorptions, making it a broadly applicable technique.

A VCD spectrum of this compound would exhibit a series of positive and negative bands corresponding to the various vibrational modes of the molecule. Similar to ECD, the experimental VCD spectrum can be compared with theoretically calculated spectra for the (S) and (R) enantiomers to determine the absolute configuration. The combination of ECD and VCD data provides a highly reliable and comprehensive stereochemical characterization.

Advanced Chromatographic Techniques for Enantiopurity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and reliable method for this purpose. researchgate.netmdpi.com This technique allows for the direct separation of enantiomers, enabling accurate quantification of the enantiomeric excess (e.e.). mdpi.com

The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different binding energies. eijppr.com This results in different retention times for the (S)- and (R)-enantiomers, allowing for their resolution and quantification.

For the enantioseparation of chiral propanoate derivatives, polysaccharide-based CSPs are particularly effective. nih.gov Columns such as those from the CHIRALCEL® and CHIRALPAK® series, which are based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) gel support, have demonstrated broad applicability in resolving a wide range of chiral compounds. hplc.euhplc.eu

The choice of mobile phase is crucial for achieving optimal separation. Typically, a normal-phase mode consisting of a nonpolar solvent like hexane (B92381) or heptane, with a polar modifier such as isopropanol (B130326) or ethanol, is employed. nih.govcsfarmacie.cz The ratio of the nonpolar to polar solvent is a key parameter that is optimized to balance resolution and analysis time. For instance, a mobile phase of n-hexane/isopropanol in a 90:10 (v/v) ratio is a common starting point for method development. The flow rate is generally maintained around 1.0 mL/min, and detection is typically performed using a UV detector at a wavelength where the pyrrole chromophore absorbs, for example, 254 nm. hplc.eu

In some cases, the addition of a small amount of an acidic or basic additive to the mobile phase can significantly improve peak shape and resolution, particularly for compounds with acidic or basic functional groups. researchgate.net

A hypothetical, yet representative, set of parameters for the chiral HPLC analysis of Ethyl 2-(1H-pyrrol-1-YL)propanoate is presented in the interactive table below.

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® IC |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under such conditions, one would expect to see two distinct peaks corresponding to the (S)- and (R)-enantiomers. The enantiomeric excess can then be calculated from the integrated peak areas of the two enantiomers.

Complementary Spectroscopic Methods (e.g., Infrared Spectroscopy, Mass Spectrometry) for Structural Confirmation

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts. The most prominent feature would be a strong absorption band for the ester carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the ethyl and propanoate moieties, as well as from the pyrrole ring, generally observed between 2850-3000 cm⁻¹. The C-O stretching of the ester group would likely produce a strong band in the 1100-1300 cm⁻¹ region. researchgate.netnist.govnist.gov The vibrations associated with the pyrrole ring (C-H and C=C stretching) would also be present, although they might be less intense and could overlap with other signals.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (181.23 g/mol ). nih.gov

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), leading to an acylium ion. Another typical fragmentation is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available, although this is less likely in this specific structure. The pyrrole ring itself can undergo fragmentation. researchgate.net The cleavage of the bond between the chiral carbon and the pyrrole nitrogen would also be a probable fragmentation pathway.

The table below summarizes the expected key spectroscopic data for the structural confirmation of the compound.

| Technique | Expected Key Data | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | ~1740 cm⁻¹ (strong) ~2850-3000 cm⁻¹ (medium) ~1100-1300 cm⁻¹ (strong) | Ester C=O stretch C-H stretch (aliphatic and aromatic) Ester C-O stretch |

| Mass Spectrometry (EI-MS) | m/z = 181 [M]⁺ Characteristic fragment ions | Molecular Ion Structural fragments (e.g., loss of ethoxy group, pyrrole ring fragments) |

Together, these spectroscopic methods, in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provide a comprehensive characterization of the molecule, confirming its covalent structure, while chiral HPLC confirms its stereochemical purity.

Computational Chemistry and Theoretical Investigations on Chiral Pyrrole Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying complex organic molecules like chiral pyrrole (B145914) derivatives.

Mechanistic Elucidation of Enantioselective Reactions

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This capability is particularly valuable for understanding and predicting the outcomes of enantioselective reactions involving chiral pyrroles. For instance, in the synthesis of complex pyrrole-containing frameworks, DFT has been used to model reaction pathways and explain the origins of enantioselectivity. researchgate.net

Computational studies on isothiourea-catalyzed enantioselective syntheses of pyrrolizine derivatives have demonstrated the power of DFT in probing the factors that lead to high stereocontrol. rsc.orgnih.gov By calculating the energies of various possible transition states, researchers can predict which stereoisomer is kinetically and thermodynamically favored. rsc.orgnih.gov These theoretical models often reveal subtle non-covalent interactions, such as hydrogen bonding or steric hindrance, that dictate the stereochemical outcome of a reaction. acs.org DFT calculations can also elucidate the role of catalysts in lowering activation barriers and controlling the facial selectivity of reactions. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Differences in an Enantioselective Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| TS-Re (attack from Re-face) | 0.0 | (R)-enantiomer |

| TS-Si (attack from Si-face) | +2.5 | |

| TS-endo | +1.2 |

This is an illustrative table representing typical data obtained from DFT studies.

Prediction and Interpretation of Chiroptical Spectroscopic Properties

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides unique fingerprints of chiral molecules. DFT calculations have become a standard method for predicting and interpreting these spectra, which is essential for determining the absolute configuration of newly synthesized chiral compounds. mdpi.com

By simulating the ECD and VCD spectra for a given enantiomer, such as (S)-Ethyl 2-(1H-pyrrol-1-yl)propanoate, and comparing it with the experimental spectrum, one can confidently assign the absolute stereochemistry. researchgate.net Time-dependent DFT (TD-DFT) is commonly employed for ECD calculations, while standard DFT is used for VCD. The accuracy of these predictions is often high enough to distinguish between different stereoisomers. mdpi.com These computational methods are particularly crucial when empirical rules for spectral interpretation are not applicable. mdpi.com

Conformational Analysis and Stereodynamic Behavior

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. DFT calculations are widely used to explore the conformational landscape of chiral molecules, identifying stable conformers and the energy barriers between them. longdom.orgnih.gov For a molecule like Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate, rotation around single bonds can lead to multiple low-energy conformations.

DFT studies can map the potential energy surface, revealing the relative energies of different rotamers (e.g., syn and anti conformers). longdom.orgmdpi.com This information is critical for understanding the molecule's behavior in solution and its interaction with biological targets or catalysts. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal the electronic and hyperconjugative effects that stabilize certain conformations. nih.gov The accurate reproduction of experimental IR and VCD spectra further validates the calculated conformational populations. nih.gov

Quantum Chemical Calculations for Absolute Configuration Assignment

The unambiguous assignment of the absolute configuration of a chiral molecule is a fundamental challenge in stereochemistry. Quantum chemical calculations, particularly of chiroptical properties, have become a reliable and routine tool for this purpose. researchgate.netdntb.gov.ua The combination of experimental measurements with theoretical predictions provides a powerful method for stereochemical elucidation. rsc.orgrsc.org

The general approach involves calculating the chiroptical spectra (ECD, VCD, or optical rotation) for one enantiomer of the target molecule. A comparison of the calculated spectrum with the experimental one allows for the assignment of the absolute configuration. nih.gov This method is advantageous as it does not require the crystallization of the compound for X-ray analysis and is independent of empirical rules. The accuracy of these quantum chemical methods provides a high level of confidence in the assignment of the absolute configuration of complex chiral molecules, including those with multiple stereocenters. rsc.orgrsc.org

Theoretical Analysis of Aromaticity and Stability in Chiral Pyrrole Frameworks

The pyrrole ring is an aromatic heterocycle, and its aromaticity can be influenced by substituents. Theoretical methods provide quantitative measures of aromaticity and stability. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. nih.govacs.org Negative NICS values inside the ring are indicative of aromatic character.

Table 2: Example of Calculated Aromaticity Indices for Pyrrole Derivatives

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | ASE (kcal/mol) |

|---|---|---|---|

| Pyrrole | -15.2 | -10.5 | 22.1 |

| 2-Nitropyrrole | -12.8 | -9.1 | 18.5 |

This is an illustrative table representing typical data from theoretical aromaticity studies.

Computational Studies on Catalyst-Substrate Interactions and Stereocontrol Mechanisms

In enantioselective catalysis, understanding the interactions between the catalyst and the substrate at the transition state is key to explaining and predicting stereoselectivity. Computational studies, particularly with DFT, are invaluable for visualizing and quantifying these interactions. nih.gov For reactions involving chiral pyrrole derivatives, these studies can reveal the precise geometry of the catalyst-substrate complex that leads to the observed enantiomeric excess. researchgate.netacs.org

These computational models can identify crucial non-covalent interactions, such as hydrogen bonds, π-π stacking, and steric repulsion, that govern the orientation of the substrate in the catalyst's chiral pocket. nih.govacs.org By comparing the energies of the transition states leading to different stereoisomers, a clear rationale for the observed stereocontrol can be established. nih.gov These insights are not only crucial for understanding existing catalytic systems but also for the rational design of new and more efficient chiral catalysts. acs.org

Q & A

Q. What are the recommended synthetic routes for Ethyl (2S)-2-(1H-pyrrol-1-yl)propanoate, and how can reaction conditions be optimized to enhance enantiomeric purity?

The compound can be synthesized via condensation reactions between pyrrole derivatives and ethyl propanoate precursors. For example, similar indole-based esters are prepared by reacting aldehydes with cyanoacetate esters under basic conditions, followed by stereochemical optimization using chiral catalysts or temperature control . Enantiomeric purity can be improved by employing asymmetric catalysis or chiral resolving agents, with progress monitored via chiral HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?

- NMR spectroscopy : Proton and carbon NMR identify functional groups and confirm substitution patterns (e.g., pyrrole ring protons at δ 6.5–7.0 ppm).

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions; SHELX programs (e.g., SHELXL) are widely used for refinement .

- Chiral HPLC : Validates enantiomeric excess using chiral stationary phases (e.g., cellulose-based columns) .

Q. What are the key considerations in designing bioactivity assays for this compound, particularly in targeting enzyme inhibition or receptor interactions?

- Target selection : Prioritize enzymes/receptors with known interactions with pyrrole or propanoate motifs (e.g., kinase or protease assays).

- Assay validation : Use positive controls (e.g., established inhibitors) and validate via dose-response curves.

- Solubility optimization : Use DMSO or cyclodextrin complexes to enhance bioavailability in aqueous media .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the biological activity of derivatives?

Discrepancies may arise from solvation effects, conformational flexibility, or impurities. Strategies include:

- Molecular dynamics simulations : Account for solvent interactions and flexible binding pockets.

- HPLC-MS purity checks : Rule out side products or degradation .

- Crystallographic validation : Compare predicted and observed binding modes .

Q. What methodologies are employed to analyze enantiomeric excess and ensure stereochemical integrity during synthesis?

Q. How do crystallographic data obtained via SHELX software contribute to understanding molecular conformation and intermolecular interactions?

SHELXL refines crystal structures by modeling thermal displacement parameters and hydrogen bonding. For example, the pyrrole ring’s planar geometry and ethyl ester conformation can be validated, while π-π stacking or hydrogen bonds with adjacent molecules are mapped . This data informs structure-activity relationships (SAR) for biological targeting .

Data Contradiction Analysis

Q. How should researchers address unexpected biological activity in derivatives with minor structural modifications?

- SAR studies : Systematically vary substituents (e.g., pyrrole position or ester chain length) to isolate activity drivers.

- Crystallographic comparison : Identify conformational changes in active vs. inactive analogs .

- Metabolic stability assays : Test for prodrug activation or degradation pathways altering efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.